2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine - 2097869-13-9

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Catalog Number: EVT-2989985
CAS Number: 2097869-13-9
Molecular Formula: C15H15F3N8
Molecular Weight: 364.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that acts as an adenosine A2a receptor antagonist. [] Adenosine receptors play a crucial role in various physiological processes, and their antagonists have potential therapeutic applications in conditions like Parkinson's disease. []

Synthesis Analysis

The synthesis of 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is achieved through a multi-step process starting with methyl 3-amino-2-pyrazinecarboxylate. []

Key Steps:

  • Introduction of Piperazine: A pteridin-4-one intermediate (7) is formed, allowing for the incorporation of the piperazine moiety onto the pyrazine template. []
  • [1,2,4]Triazolo[1,5-a]pyrazine Ring Formation: Amination of the pyrazine intermediate (8) followed by condensation with 2-furaldehyde constructs the triazolopyrazine ring system. []
  • Amine Installation: A Curtius rearrangement is employed to introduce the amine functionality, ultimately yielding the target compound (11). []
  • Derivatization: The synthesized compound (11) can be further modified. For instance, reaction with 1-(tert-butoxycarbonyl)-4-(2,4,6-trifluorobenzyl)piperazine yields the derivative 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine (12). []
Mechanism of Action

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine functions as an antagonist of the adenosine A2a receptor. [] While the exact binding mode and interactions within the receptor are not explicitly detailed in the provided papers, it is likely that the molecule competes with adenosine for binding at the receptor's active site, thereby blocking the downstream signaling cascade typically activated by adenosine.

Applications

The primary application of 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, as highlighted in the reviewed research, is its potential as an adenosine A2a receptor antagonist. [] This property makes it a valuable tool for investigating:

  • Neurological Disorders: Given the involvement of adenosine receptors in neurotransmission, this molecule could serve as a lead compound for developing therapeutics for diseases like Parkinson's disease. []

6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine

  • Compound Description: This compound is a piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine derivative. It exhibits moderate adenosine A2a receptor binding affinity and selectivity over the A1 receptor. []
  • Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is an FDA-approved diabetes drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []
  • Relevance: While structurally different from 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, linagliptin is mentioned in a study focusing on identifying potential DPP-4 inhibitors from natural sources. This suggests that 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, due to its structural similarity to other compounds mentioned in the study, might also possess DPP-4 inhibitory activity. []

Sitagliptin

  • Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved diabetes drug and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4). []
  • Relevance: Similar to linagliptin, sitagliptin is structurally distinct from 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, but its inclusion in the same study investigating potential natural DPP-4 inhibitors suggests a possible shared biological activity. []

Alogliptin

  • Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is an FDA-approved diabetes drug that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []
  • Relevance: Alogliptin, although structurally different from 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, is grouped in the same study focusing on discovering potential DPP-4 inhibitors from natural sources. This suggests that 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine might also possess inhibitory activity against DPP-4. []

Properties

CAS Number

2097869-13-9

Product Name

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

IUPAC Name

3-methyl-8-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C15H15F3N8

Molecular Weight

364.336

InChI

InChI=1S/C15H15F3N8/c1-10-22-23-13-12(19-4-5-26(10)13)24-6-8-25(9-7-24)14-20-3-2-11(21-14)15(16,17)18/h2-5H,6-9H2,1H3

InChI Key

MFYZPLWXRPSDNE-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.